molecular formula C13H20N2O B3202260 1-(Morpholin-4-yl)-3-phenylpropan-2-amine CAS No. 1021146-87-1

1-(Morpholin-4-yl)-3-phenylpropan-2-amine

Cat. No.: B3202260
CAS No.: 1021146-87-1
M. Wt: 220.31 g/mol
InChI Key: BRDHVWUPHKOGER-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-phenylpropan-2-amine is an organic compound that features a morpholine ring attached to a phenylpropanamine backbone

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asCathepsin F and Integrin alpha-L , which play crucial roles in various biological processes.

Mode of Action

The exact mode of action of 1-(Morpholin-4-yl)-3-phenylpropan-2-amine is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, although the specifics of these changes are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-3-phenylpropan-2-amine typically involves the reaction of morpholine with a suitable phenylpropanamine precursor. One common method involves the alkylation of morpholine with 3-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-3-phenylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Morpholin-4-yl)-3-phenylpropan-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Morpholin-4-yl)-3-phenylpropan-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a morpholine ring with a phenylpropanamine backbone makes it a versatile compound for various applications .

Properties

IUPAC Name

1-morpholin-4-yl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHVWUPHKOGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021146-87-1
Record name 1-(morpholin-4-yl)-3-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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